3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PROPANAMIDE
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-12-15(13(2)22-18-12)4-5-16(20)17-14-6-8-19(9-7-14)10-11-21-3/h14H,4-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWFBBMJXHQFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide is a synthetic organic molecule that exhibits potential biological activities due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 262.35 g/mol. The structure includes an oxazole ring and a piperidine moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing oxazole and piperidine functionalities often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many oxazole derivatives have shown effectiveness against various bacterial strains.
- Anticancer Potential : Piperidine derivatives are frequently explored for their anticancer properties.
- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
The biological activity of this compound can be attributed to its interactions with specific biological targets. These interactions may involve:
- Binding Affinity : The compound may exhibit high binding affinity to certain receptors or enzymes, influencing their activity.
- Structural Modifications : The presence of the oxazole and piperidine rings may facilitate interactions with amino acids in target proteins.
In Vitro Studies
In vitro studies have demonstrated that similar oxazole-containing compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, a study reported that derivatives with oxazole rings showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against these pathogens.
Enzyme Inhibition Studies
Enzyme inhibition studies have shown that compounds with piperidine moieties can effectively inhibit AChE. For example, one study reported IC50 values for related compounds ranging from 0.63 µM to 6.28 µM against AChE, highlighting the potential of oxazole-piperidine hybrids in neuropharmacology .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxazole derivatives for their antibacterial and enzyme inhibitory activities. The results indicated that compounds featuring both oxazole and piperidine structures displayed enhanced biological activity compared to those with only one of these moieties. Specifically, the compound demonstrated strong AChE inhibition with an IC50 value comparable to standard drugs used in treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-methylthiazol-2-yl)-N-[3-(2-naphthyl)-1H-pyrazol-5-yl]propanamide | Thiazole ring; pyrazole moiety | Anticancer |
| 4-(3-methylisoxazol-5-yl)-N-[4-(phenyl)thiazol-2-yl]propanamide | Isoxazole; thiazole | Antimicrobial |
| N-[3-(methylsulfanylphenyl)-1H-pyrazol-4-yloxy]-propanamide | Pyrazole; ether linkage | Anti-inflammatory |
The uniqueness of this compound lies in its combination of both oxazole and piperidine functionalities along with a propanamide linkage. This specific arrangement may confer distinct pharmacological properties not observed in other similar compounds .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propanamide Derivatives
Key Observations:
Core Backbone : All compounds share a propanamide backbone, but substituents dictate their biological activity and applications.
Heterocyclic Moieties :
- The target compound’s oxazole ring (aromatic, electron-rich) contrasts with the thiazole in A-836,339 (sulfur-containing, polar) and the dichlorophenyl group in propanil (chlorinated, lipophilic) .
- The methoxyethyl-piperidine group in the target compound may enhance solubility compared to the phenyl group in N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide .
Applications :
- Pharmaceutical intermediates (target compound and N-[(4-methoxymethyl)...) vs. receptor agonists (A-836,339) and herbicides (propanil).
Pharmacological and Chemical Properties
- A-836,339 : The thiazole and cyclopropane carboxamide groups are critical for CB2 receptor binding, demonstrating how heterocycle choice directly impacts target specificity .
- Propanil : The dichlorophenyl group confers herbicidal activity by inhibiting acetolactate synthase in plants, highlighting the role of halogenation in pesticidal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
